molecular formula C23H20Cl2N2O4S B4794020 ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4794020
M. Wt: 491.4 g/mol
InChI Key: QOBQZWRXQJLLHS-UHFFFAOYSA-N
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Description

ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring substituted with chlorobenzamido and chloromethylphenylcarbamoyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the chlorobenzamido and chloromethylphenylcarbamoyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens, amines, and alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Halogens, amines, alcohols; often in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 4-(3-CHLOROBENZAMIDO)BENZOATE: Similar in structure but lacks the thiophene ring, which may result in different chemical and biological properties.

    ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: Contains a fluorobenzamido group instead of a chlorobenzamido group, potentially altering its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorobenzamido and chloromethylphenylcarbamoyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(4-chlorobenzoyl)amino]-5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O4S/c1-4-31-23(30)18-13(3)19(21(29)26-16-10-5-12(2)17(25)11-16)32-22(18)27-20(28)14-6-8-15(24)9-7-14/h5-11H,4H2,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBQZWRXQJLLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=C(C=C2)C)Cl)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

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